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Compound of Interest

Compound Name: Viridin

Cat. No.: B1683569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis protocols for Viridin,

a potent antifungal agent, and its analogues. Viridin's complex, highly oxygenated steroid-like

structure has presented a significant challenge to synthetic chemists, leading to the

development of several innovative synthetic strategies. This application note details the key

methodologies, providing step-by-step protocols for crucial reactions and summarizing

quantitative data to facilitate comparison and application in a research and drug development

context.

Introduction
Viridin is a furanosteroid natural product first isolated from Gliocladium virens. It exhibits

significant fungistatic activity, making it and its analogues attractive targets for the development

of new antifungal therapeutics. The intricate polycyclic framework of Viridin, featuring a fused

furan ring and multiple stereocenters, has inspired a range of elegant total syntheses. This

document will focus on two prominent approaches: the first total synthesis accomplished by the

Sorensen group and a more recent asymmetric total synthesis developed by Gao and

coworkers.

Key Synthetic Strategies
Two primary strategies for the total synthesis of Viridin are highlighted here, each employing

unique key reactions to construct the challenging polycyclic core.
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Sorensen's Rhodium-Catalyzed [2+2+2] Cyclotrimerization Approach: The first total

synthesis of racemic Viridin utilized a rhodium-catalyzed [2+2+2] cyclotrimerization of a

triyne to construct the B, C, and D rings of the steroid nucleus in a single step. This was

followed by a series of transformations to complete the A and E rings.

Gao's Asymmetric Approach via [3+2] Cycloaddition and MHAT Cyclization: A more recent

enantioselective synthesis of (-)-Viridin employs an intramolecular [3+2] cycloaddition of a

nitrile oxide to construct the highly substituted D-ring from a chiral pool starting material.[1]

The C-ring and the critical C10-quaternary center are then forged using a cobalt-catalyzed

metal-hydride hydrogen atom transfer (MHAT) radical cyclization.[1]

The overall synthetic strategy for Gao's asymmetric synthesis is depicted below:

L-(+)-Ribose
D-Ring Precursor
(via Intramolecular

[3+2] Cycloaddition)

Coupling

A-Ring Fragment

MHAT Radical Cyclization
(C-Ring Formation) Final Elaboration (-)-Viridin

Click to download full resolution via product page

Caption: Overall synthetic strategy for the asymmetric total synthesis of (-)-Viridin by Gao and

coworkers.

Quantitative Data Summary
The following tables summarize the key quantitative data for the selected synthetic routes,

allowing for a direct comparison of their efficiencies.

Table 1: Key Reaction Steps in Gao's Asymmetric Total Synthesis of (-)-Viridin
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Step Reactants
Reagents
and
Conditions

Product Yield (%) Reference

Intramolecula

r [3+2]

Cycloaddition

Unsaturated

ester derived

from L-(+)-

ribose

1. NCS,

pyridine,

CH2Cl2, 0 °C

to rt; 2. Et3N,

rt

Isoxazoline

intermediate
85

Cobalt-

Catalyzed

MHAT

Cyclization

Coupled D-

ring and A-

ring

fragments

Co(salen),

PhSiH3, O2

(1 atm), 1,2-

dichloroethan

e, 40 °C

Tetracyclic

core
72 [1]

Furan Ring

Formation

Enone

precursor

1. (a) LDA,

THF, -78 °C;

(b) TMSCl;

(c) Pd(OAc)2,

O2, DMSO,

rt; 2. TBAF,

THF, rt

Furan-

containing

intermediate

65 [1]

Final

Deprotection

and Oxidation

Advanced

intermediate

1. HF-Py,

THF, 0 °C to

rt; 2. Dess-

Martin

periodinane,

CH2Cl2, rt

(-)-Viridin 78 [1]

Table 2: Key Reaction Steps in Sorensen's Total Synthesis of (±)-Viridin
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Step Reactants
Reagents
and
Conditions

Product Yield (%) Reference

Rhodium-

Catalyzed

Cyclotrimeriz

ation

Acyclic triyne

[RhCl(PPh3)3

], EtOH, 80

°C

Tricyclic core 68

Ring-Closing

Metathesis

Diene

precursor

Grubbs' 2nd

generation

catalyst,

CH2Cl2,

reflux

A-ring

cyclized

intermediate

85

Furan Ring

Formation

Dienone

intermediate

m-CPBA,

CH2Cl2; then

DBU, reflux

Furan-

containing

intermediate

75

Diastereosele

ctive

Dihydroxylati

on

Alkene

precursor

OsO4, NMO,

acetone/H2O

Diol

intermediate
80

Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.

Protocol 1: Intramolecular [3+2] Cycloaddition (Gao's
Synthesis)
This protocol describes the formation of the isoxazoline ring, which serves as the precursor for

the D-ring of Viridin.

Workflow:

Dissolve unsaturated ester
in CH2Cl2 Cool to 0 °C Add NCS and pyridine Warm to room temperature Add Et3N Stir at room temperature Workup and Purification
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Caption: Experimental workflow for the intramolecular [3+2] cycloaddition.

Procedure:

To a solution of the unsaturated ester (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at 0 °C under

an argon atmosphere, add N-chlorosuccinimide (NCS, 1.1 equiv) and pyridine (1.1 equiv).

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Add triethylamine (Et3N, 2.0 equiv) to the reaction mixture.

Stir the mixture at room temperature for 12 hours.

Quench the reaction with saturated aqueous NH4Cl solution and extract with CH2Cl2 (3 x 50

mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford the isoxazoline product.

Protocol 2: Cobalt-Catalyzed MHAT Radical Cyclization
(Gao's Synthesis)
This protocol details the construction of the C-ring and the C10-quaternary stereocenter.

Workflow:

Combine starting material,
Co(salen), and PhSiH3 Add 1,2-dichloroethane Stir under O2 atmosphere (1 atm) Heat to 40 °C Monitor reaction by TLC Workup and Purification

Click to download full resolution via product page

Caption: Experimental workflow for the cobalt-catalyzed MHAT radical cyclization.
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Procedure:

In a Schlenk tube, combine the coupled D-ring and A-ring fragment (1.0 equiv), Co(salen)

(0.1 equiv), and phenylsilane (PhSiH3, 2.0 equiv).

Add anhydrous 1,2-dichloroethane (0.05 M).

Evacuate and backfill the tube with oxygen (1 atm, balloon).

Stir the reaction mixture at 40 °C for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to yield the tetracyclic product.

Protocol 3: Rhodium-Catalyzed [2+2+2]
Cyclotrimerization (Sorensen's Synthesis)
This protocol describes the key step in the first total synthesis of Viridin, forming the core

tricyclic system.

Workflow:

Dissolve triyne and
[RhCl(PPh3)3] in EtOH Degas the solution Heat to 80 °C Monitor reaction by TLC Cool and concentrate Purification

Click to download full resolution via product page

Caption: Experimental workflow for the rhodium-catalyzed [2+2+2] cyclotrimerization.

Procedure:
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To a solution of the acyclic triyne (1.0 equiv) in degassed ethanol (0.01 M), add Wilkinson's

catalyst ([RhCl(PPh3)3], 0.05 equiv).

Thoroughly degas the solution with argon for 15 minutes.

Heat the reaction mixture to 80 °C and stir for 6 hours.

Monitor the consumption of the starting material by TLC.

After completion, cool the reaction to room temperature and remove the solvent in vacuo.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford the tricyclic product.

Conclusion
The total synthesis of Viridin and its analogues remains an active area of research, driving the

development of novel synthetic methodologies. The protocols detailed herein, from both the

pioneering work of Sorensen and the recent advancements by Gao, provide a valuable

resource for researchers in organic synthesis and medicinal chemistry. The strategic use of

metal-catalyzed reactions and stereocontrolled transformations highlights the power of modern

synthetic chemistry in accessing complex and biologically relevant molecules. These detailed

protocols and comparative data serve as a practical guide for the synthesis of Viridin-based

compounds for further biological evaluation and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683569#total-synthesis-protocols-for-viridin-and-its-
analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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